1-(5-Methylpyridin-3-yl)cyclopropan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 5-methyl-3-pyridinecarboxaldehyde with diazomethane under controlled conditions to form the cyclopropanol ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropanol ring to a cyclopropane ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)cyclopropan-1-ol: Lacks the methyl group on the pyridine ring.
1-(5-Ethylpyridin-3-yl)cyclopropan-1-ol: Contains an ethyl group instead of a methyl group.
1-(5-Methylpyridin-2-yl)cyclopropan-1-ol: The position of the methyl group is different.
Uniqueness
1-(5-Methylpyridin-3-yl)cyclopropan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(5-methylpyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H11NO/c1-7-4-8(6-10-5-7)9(11)2-3-9/h4-6,11H,2-3H2,1H3 |
InChI Key |
WWTCWXTWVDRQIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2(CC2)O |
Origin of Product |
United States |
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